molecular formula C12H18N6O4S B2961589 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034466-33-4

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2961589
CAS No.: 2034466-33-4
M. Wt: 342.37
InChI Key: ZMISGVXMJNGEMT-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted with dimethylamino and methoxy groups at positions 4 and 6, respectively. A methylene bridge links the triazine moiety to a 3,5-dimethylisoxazole-4-sulfonamide group.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O4S/c1-7-10(8(2)22-17-7)23(19,20)13-6-9-14-11(18(3)4)16-12(15-9)21-5/h13H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMISGVXMJNGEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically starts with the formation of the triazine ring, followed by the introduction of the dimethylamino and methoxy groups. The isoxazole ring is prepared separately and then linked via a sulfonamide bridge. Key steps involve:

  • Formation of the 1,3,5-triazine ring: : This can be achieved by cyclization of suitable precursors under controlled conditions, often involving solvents like acetonitrile.

  • Introduction of dimethylamino and methoxy groups: : This can be done using specific amination and methylation reactions.

  • Formation of the isoxazole ring: : Typically involves cyclization reactions, which might require catalysts or specific temperature controls.

  • Sulfonamide linkage: : This step generally involves a sulfonation reaction followed by linking with the isoxazole ring.

Industrial Production Methods

On an industrial scale, the production may involve:

  • Batch or continuous synthesis: : To optimize yield and reduce costs.

  • Purification steps: : Such as crystallization or chromatography to ensure high purity.

  • Environment control: : To maintain reaction conditions, including temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : It can undergo oxidation reactions, typically in the presence of oxidizing agents like peroxides or metal catalysts.

  • Reduction: : Reduction reactions might involve hydride donors or catalytic hydrogenation.

  • Substitution: : Nucleophilic or electrophilic substitutions on the triazine or isoxazole rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, KMnO4 under acidic or basic conditions.

  • Reduction: : Sodium borohydride, catalytic hydrogenation with Pd/C.

  • Substitution: : Nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) under mild to moderate conditions.

Major Products Formed

  • Oxidation: : Formation of corresponding oxides or hydroxylated products.

  • Reduction: : Amines or alcohol derivatives.

  • Substitution: : Varied substituted triazine or isoxazole derivatives.

Scientific Research Applications

Chemistry

Used as a precursor or intermediate in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

Medicine

Explored for therapeutic purposes, possibly in the realm of antimicrobial or anticancer agents, due to its complex structure and potential biological activity.

Industry

Used in the development of novel materials, such as specialty polymers or coatings, due to its stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways

  • Biological targets: : May include specific enzymes or receptors that are modulated by the triazine or isoxazole moieties.

  • Pathways involved: : Could potentially impact signaling pathways or metabolic processes through binding or inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The triazine ring’s substituents critically influence physicochemical properties and bioactivity. Below is a comparative analysis with commercial sulfonylurea herbicides and research analogs:

Table 1: Substituent Comparison of Triazine-Sulfonamide Compounds
Compound Name Triazine Substituents Sulfonamide/Linker Group Primary Use Reference
Target Compound 4-(Dimethylamino), 6-Methoxy 3,5-Dimethylisoxazole-4-sulfonamide Not specified*
Metsulfuron-methyl 4-Methoxy, 6-Methyl Methyl benzoate ester Herbicide
Triflusulfuron-methyl 4-(Dimethylamino), 6-Trifluoroethoxy Methyl benzoate ester Herbicide
Ethametsulfuron-methyl 4-Ethoxy, 6-Methylamino Methyl benzoate ester Herbicide
Research Analog (Compound 27, ) 4-Chloro, 6-N-substituted Imidazolidin-2-ylidene sulfonamide Synthetic intermediate
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino group is a strong electron donor, contrasting with the electron-withdrawing trifluoroethoxy group in triflusulfuron-methyl. This may enhance solubility and alter binding to acetolactate synthase (ALS), a common target in herbicides .
  • Methoxy vs. Methyl Substituents: Compared to metsulfuron-methyl, the methoxy group at position 6 is retained, but the dimethylamino group at position 4 replaces a methyl group. This substitution could modulate steric effects and hydrogen-bonding capacity.
  • Sulfonamide Linker : The 3,5-dimethylisoxazole sulfonamide in the target compound differs from the benzoate esters in commercial herbicides. Isoxazole rings are more rigid and may influence membrane permeability or metabolic stability .

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses the biological activity of this compound, synthesizing information from various studies and research findings.

Chemical Structure and Properties

The compound possesses a complex molecular structure characterized by a triazine core and an isoxazole ring. Its molecular formula is C_{13}H_{17N_5O_3S with a molecular weight of approximately 317.37 g/mol. The presence of functional groups such as sulfonamide and dimethylamino contributes to its biological interactions.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It could act on receptors influencing cell signaling pathways, potentially affecting cell proliferation and apoptosis.

Understanding the precise mechanism requires further investigation into its binding affinities and specific interactions with target proteins.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance:

  • Cell Viability Assays : Studies have shown that the compound can inhibit the growth of various cancer cell lines. For example, the WST-1 assay demonstrated significant reductions in cell viability in human lung adenocarcinoma (A549) and melanoma (WM115) cells when treated with similar compounds.
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells through caspase activation. In hypoxic conditions, treatments led to increased caspase 3/7 activity compared to controls.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against certain bacterial strains. The presence of the sulfonamide group is known for its antibacterial effects, indicating that this compound could be explored for treating bacterial infections.

Data Table: Summary of Biological Activities

Activity Type Cell Line/Organism Method Used Results
AnticancerA549 (Lung Cancer)WST-1 AssayIC50 values indicating significant inhibition
WM115 (Melanoma)Caspase 3/7 AssayIncreased apoptosis in hypoxic conditions
AntimicrobialVarious BacteriaZone of InhibitionEffective against selected strains

Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of related compounds, it was found that a derivative with a similar structure exhibited an IC50 value between 10–50 µM against A549 cells after 48 hours of treatment. The study concluded that structural modifications could enhance efficacy.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was revealed that under hypoxic conditions, these compounds significantly upregulated apoptotic pathways leading to enhanced cancer cell death.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis involves multi-step reactions, typically starting with the triazine core formation. Analogous triazine-sulfonamide hybrids are synthesized via nucleophilic substitution or condensation. Key steps include refluxing intermediates in solvents like DMSO or ethanol with catalysts (e.g., glacial acetic acid). Purification is achieved via crystallization or column chromatography. For example, similar protocols report 65% yields after 18-hour reflux in DMSO .

Q. Which analytical techniques are recommended for characterization?

Use ¹H/¹³C NMR for structural confirmation, HR-EIMS for molecular weight validation, and melting point analysis for purity. Additional methods include HPLC for purity assessment and XRD for crystallinity evaluation. These align with protocols for structurally related sulfonamide-triazine hybrids .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies involve storing the compound at different temperatures (-20°C, 4°C, room temperature) and humidity levels. Monitor degradation via TLC or HPLC over weeks. For analogs, refrigeration (4°C) in desiccators is recommended to prevent hydrolysis of methoxy or sulfonamide groups .

Advanced Research Questions

Q. How can synthetic yields be optimized during scale-up?

Adjust stoichiometry (e.g., 1.2 equiv. of methylating agents) and solvent ratios (DMSO:ethanol, 3:1). Pilot studies using fractional factorial design can identify critical parameters (e.g., reflux duration, catalyst loading). Gradual reagent addition under ice-water cooling minimizes side reactions, as shown in triazine derivative syntheses .

Q. What strategies resolve contradictions in reported biological activity data?

Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Validate purity via HPLC-MS and replicate assays across multiple models (e.g., enzymatic vs. cell-based). Apply statistical tools (e.g., ANOVA ) to compare data under standardized conditions. Cross-check with structural analogs to isolate bioactive moieties .

Q. How to design molecular docking studies for mechanistic insights?

Select target proteins (e.g., carbonic anhydrase IX) from databases like PDB . Use AutoDock Vina or Schrödinger with grid boxes centered on active sites. Validate docking poses via molecular dynamics simulations (100 ns) and compare binding energies with known inhibitors. This approach is validated in studies on triazole-sulfonamide hybrids .

Q. What methodologies establish structure-activity relationships (SAR) for derivatives?

Systematically modify substituents (e.g., triazine methoxy → ethoxy, sulfonamide methylation). Test derivatives in vitro (e.g., enzyme inhibition assays) and use QSAR models to correlate descriptors (logP, PSA) with activity. Combinatorial libraries (e.g., parallel synthesis) accelerate SAR exploration, as demonstrated for quinoxaline hybrids .

Q. How to analyze synergistic effects in combination therapies?

Use Chou-Talalay assays to calculate combination indices (CI) for drug pairs. Fixed-ratio designs (e.g., 1:1 to 1:10 molar ratios) with dose-response curves identify synergism (CI < 1). Validate mechanisms via Western blotting (e.g., apoptosis markers) or transcriptomics .

Methodological Notes

  • Synthesis Optimization Table (Example from ):

    ParameterOptimal ConditionYield Impact
    Reflux Duration18 hours+20% yield
    Solvent (DMSO)10 mL/mmolPrevents side products
    CrystallizationWater-ethanol65% purity
  • Data Contradiction Framework (Adapted from ):

    • Replicate assays with independent batches.
    • Cross-validate using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).
    • Perform meta-analysis of published data to identify confounding variables.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.